molecular formula C22H19NO2 B12854860 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one

3-morpholin-4-yl-7H-benzo[a]anthracen-12-one

Cat. No.: B12854860
M. Wt: 329.4 g/mol
InChI Key: OQWAOXKOJYDTSK-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is a complex organic compound belonging to the benzanthrone family. Benzanthrone derivatives are known for their excellent luminescent properties, such as photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make them valuable in various scientific and technological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one typically involves nucleophilic substitution reactions. One common method is the bromine atom nucleophilic substitution reaction, where the bromine atom in a precursor compound is replaced by a morpholinyl group . The structure of the synthesized benzanthrone derivative is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .

Industrial Production Methods

Industrial production methods for benzanthrone derivatives often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-7H-benzo[a]anthracen-12-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzanthrone derivatives, while substitution reactions can produce a wide range of substituted benzanthrone compounds .

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one involves its interaction with molecular targets through its π-conjugated system. This interaction can lead to changes in the electronic properties of the target molecules, resulting in fluorescence or other photophysical effects. The compound’s ability to act as a donor-acceptor molecule allows it to participate in various charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is unique due to its specific morpholinyl substitution, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

3-morpholin-4-yl-7H-benzo[a]anthracen-12-one

InChI

InChI=1S/C22H19NO2/c24-22-20-4-2-1-3-15(20)13-17-6-5-16-14-18(7-8-19(16)21(17)22)23-9-11-25-12-10-23/h1-8,14H,9-13H2

InChI Key

OQWAOXKOJYDTSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C4=C(CC5=CC=CC=C5C4=O)C=C3

Origin of Product

United States

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